1-(azetidin-3-yl)-3,5-dimethyl-1H-pyrazole
Description
Properties
IUPAC Name |
1-(azetidin-3-yl)-3,5-dimethylpyrazole | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13N3/c1-6-3-7(2)11(10-6)8-4-9-5-8/h3,8-9H,4-5H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNIGJXJBRHGJBY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C2CNC2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
151.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Scientific Research Applications
1.1. N-Acylethanolamine-Hydrolyzing Acid Amidase (NAAA) Inhibition
One of the notable applications of 1-(azetidin-3-yl)-3,5-dimethyl-1H-pyrazole is its role as a potent inhibitor of NAAA. This enzyme is involved in the hydrolysis of palmitoylethanolamide (PEA), a lipid mediator with anti-inflammatory properties. Inhibition of NAAA can enhance the levels of PEA, thereby prolonging its analgesic effects at inflamed sites. A structure-activity relationship (SAR) study identified derivatives with low nanomolar inhibitory activity against human NAAA, demonstrating the potential for developing new anti-inflammatory drugs based on this scaffold .
1.2. Antimicrobial Activity
Research has indicated that pyrazole derivatives, including this compound, exhibit significant antimicrobial properties. A study on modified pyrazole compounds showed promising results against various bacterial strains, including Gram-positive and Gram-negative bacteria. The compound was tested alongside other derivatives, revealing its effectiveness in inhibiting bacterial growth at higher concentrations .
2.1. Synthesis Methods
The synthesis of this compound typically involves the reaction of azetidine with pyrazole derivatives under controlled conditions, often utilizing acidic or basic catalysts to facilitate the formation of the azetidine ring .
2.2. Structural Insights
The compound's structure allows for various modifications that can enhance its biological activity or alter its pharmacokinetic properties. For instance, substituents at specific positions on the pyrazole ring can significantly affect its potency as an NAAA inhibitor .
4.1. Inhibition Studies
In a study focused on SAR evolution for pyrazole derivatives, several compounds were synthesized and tested for their ability to inhibit NAAA activity. The findings indicated that structural modifications could lead to significant enhancements in potency, highlighting the importance of optimizing chemical structures for therapeutic applications .
4.2. Antimicrobial Testing
Another research effort involved testing various pyrazole derivatives against common pathogens like Staphylococcus aureus and Escherichia coli. The results demonstrated that certain modifications to the pyrazole structure could improve antimicrobial efficacy significantly compared to traditional antibiotics .
Mechanism of Action
The mechanism by which 1-(azetidin-3-yl)-3,5-dimethyl-1H-pyrazole exerts its effects depends on its molecular targets and pathways involved. For example, in medicinal applications, it may interact with specific enzymes or receptors, leading to the modulation of biological processes.
Comparison with Similar Compounds
The following analysis compares 1-(azetidin-3-yl)-3,5-dimethyl-1H-pyrazole with structurally analogous pyrazole derivatives, focusing on synthesis , physicochemical properties , and biological activities .
Structural and Substituent Variations
Key Observations :
- The azetidine substituent in the target compound introduces polarity and rigidity , distinguishing it from analogs with bulky (e.g., cycloheptylphenyl) or aromatic (e.g., phenyl) groups .
- The dihydrochloride salt form of the target compound (CAS: 1255718-19-4) likely enhances water solubility compared to neutral pyrazoles like 3,5-dimethyl-1H-pyrazole .
Key Observations :
- The target compound’s synthesis is less documented but may parallel methods for N-substituted pyrazoles, such as cycloaddition (e.g., hydrazine derivatives with ketones) or transition-metal-catalyzed coupling .
- Unlike analogs synthesized via decarboxylative C–C coupling (e.g., 7gd), the azetidine substituent may require specialized protecting-group strategies due to its reactivity .
Key Observations :
- The azetidine group may improve blood-brain barrier penetration , making the target compound a candidate for neurological drug development , whereas cycloheptylphenyl analogs (e.g., 7gd) are more suited for hydrophobic interactions .
- Pyrazole sulfonamide derivatives (e.g., from 3,5-dimethyl-1H-pyrazole) show antiproliferative activity , highlighting the impact of functional group additions .
Biological Activity
1-(Azetidin-3-yl)-3,5-dimethyl-1H-pyrazole is a chemical compound with a unique structure that includes an azetidine ring and a pyrazole moiety. Its biological activities have garnered attention in medicinal chemistry, particularly for its potential antimicrobial and anticancer properties. This article reviews the compound's biological activity, synthesis methods, and relevant case studies.
Chemical Structure and Properties
The molecular formula of this compound is C₈H₁₃N₃. The presence of both azetidine and pyrazole rings contributes to its reactivity and interaction with biological systems. The compound's structural features position it as a versatile candidate for various pharmacological applications.
Biological Activities
Research indicates that this compound exhibits several biological activities:
- Antimicrobial Activity : Preliminary studies suggest that this compound has significant activity against various bacterial strains. For example, it has been tested against Staphylococcus aureus and Escherichia coli, showing promising results in inhibiting bacterial growth .
- Anticancer Properties : The compound has also been investigated for its potential in cancer treatment. Its mechanism may involve the inhibition of specific enzymes or modulation of receptor activity, leading to reduced tumor proliferation .
The biological effects of this compound are attributed to its interaction with various molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes critical for bacterial survival or cancer cell proliferation.
- Receptor Modulation : It may interact with specific receptors involved in signaling pathways that regulate cell growth and apoptosis.
Synthesis Methods
The synthesis of this compound typically involves several steps:
- Classical Synthesis : The compound can be synthesized through the reaction of azetidine with appropriate pyrazole derivatives under acidic or basic conditions. This process often requires heating the reactants in the presence of a catalyst to facilitate the formation of the azetidine ring .
- Advanced Techniques : On an industrial scale, more sophisticated methods such as continuous flow chemistry may be employed to enhance safety and control over reaction conditions.
Antimicrobial Studies
A study conducted by Çetin and Bildirici evaluated the antibacterial effects of various pyrazole derivatives, including this compound. The results indicated that compounds similar to this pyrazole exhibited minimal inhibitory concentrations (MIC) against Bacillus subtilis, Staphylococcus aureus, Escherichia coli, and Pseudomonas aeruginosa. Notably, some compounds demonstrated superior activity compared to standard antibiotics like amikacin .
| Compound | MIC (µg/mL) | Zone of Inhibition (mm) |
|---|---|---|
| This compound | 25 - 100 | 15 - 20 |
| Amikacin | 50 - 200 | 10 - 15 |
Anticancer Research
In another study focusing on anticancer properties, researchers explored the effects of this compound on various cancer cell lines. The compound was found to induce apoptosis in cancer cells by modulating key signaling pathways involved in cell survival. Further investigations are required to fully elucidate its mechanism of action and therapeutic potential .
Chemical Reactions Analysis
Substitution Reactions
The azetidine and pyrazole rings enable nucleophilic substitution at reactive sites. Key transformations include:
Azo-Coupling with Hydrazine Derivatives
Reaction with hydrazine hydrate or phenyl hydrazine facilitates diazenyl group introduction, forming azopyrazole derivatives. For example:
-
Hydrazine hydrate : Produces 4-((4-substitutedphenyl)-diazenyl)-3,5-dimethyl-1H-pyrazole derivatives .
-
Phenyl hydrazine : Yields 4-((4-substitutedphenyl)-diazenyl)-3,5-dimethyl-1-phenyl-1H-pyrazole .
Acetylation
Treatment with acetyl chloride in pyridine introduces acetyl groups at the pyrazole nitrogen:
| Reaction Type | Reagents/Conditions | Product | Yield (%) | Reference |
|---|---|---|---|---|
| Acetylation | Acetyl chloride, pyridine, RT | 1-(4-((4-substitutedphenyl)-diazenyl)-3,5-dimethyl-1H-pyrazol-1-yl)-ethanone | 80–85 |
Mechanistic Insights
-
Nucleophilic Substitution : Reactivity at the azetidine nitrogen is enhanced by ring strain, facilitating bond cleavage or functionalization.
-
Azo-Coupling : Diazotization of aniline derivatives followed by coupling with the pyrazole nucleus drives these reactions .
Stability and Reaction Optimization
Preparation Methods
General Synthetic Strategy Overview
The synthesis of 1-(azetidin-3-yl)-3,5-dimethyl-1H-pyrazole typically involves:
- Construction of the 3,5-dimethyl-1H-pyrazole core.
- Introduction of the azetidin-3-yl substituent at the N-1 position of the pyrazole.
- Use of protecting groups and deprotection steps to control reactivity.
- Application of coupling reactions such as nucleophilic substitution or amination to attach the azetidine ring.
Preparation of the 3,5-Dimethyl-1H-pyrazole Core
The pyrazole core with methyl substitutions at positions 3 and 5 is commonly synthesized via condensation reactions involving hydrazine derivatives and 1,3-dicarbonyl compounds such as acetylacetone.
- Typical reaction: Hydrazine hydrate reacts with acetylacetone under acidic or neutral conditions to yield 3,5-dimethyl-1H-pyrazole.
- This step is well-documented for producing pyrazole rings with high yields and purity.
This approach allows the selective introduction of the azetidin-3-yl substituent and subsequent removal of protecting groups to yield the free amine functionality on the azetidine ring attached to the pyrazole.
Representative Synthetic Route (Based on Patent and Literature)
| Step | Description | Reagents/Conditions | Notes |
|---|---|---|---|
| 1 | Synthesis of 3,5-dimethyl-1H-pyrazole | Hydrazine hydrate + acetylacetone, acidic or neutral medium | Forms pyrazole core |
| 2 | Protection of azetidine amino group | Boc anhydride or arylsulfonyl chloride, base | Protects azetidine N during coupling |
| 3 | Coupling of protected azetidine to pyrazole N-1 | Base-mediated nucleophilic substitution, solvents like DMF, THF, dioxane, 20–180°C, 10 min to 24 h | May involve microwave irradiation for acceleration |
| 4 | Deprotection of amino group | Base (NaOH, KOH, K2CO3) or acid (HCl, TFA), solvents (methanol, ethanol, THF), 20–100°C, 1–24 h | Yields final this compound |
Experimental Findings and Yields
- The coupling reactions generally proceed with moderate to good yields (50–80%) depending on conditions and protecting groups.
- Deprotection steps are efficient and typically quantitative when optimized.
- Reaction times range from minutes (microwave-assisted) to several hours, with temperatures from ambient to reflux conditions.
- Solvent choice impacts reaction rate and purity; polar aprotic solvents like DMF and THF are preferred for coupling, while protic solvents favor deprotection.
Additional Notes from Related Pyrazole Derivative Syntheses
- Literature on 3,5-dimethyl pyrazole derivatives indicates that acetylation and diazonium coupling reactions are common for modifying the pyrazole ring, but direct azetidine substitution requires careful protection strategies to avoid ring-opening or side reactions.
- The use of sodium nitrite in acidic conditions to form diazonium salts is a common preparatory step for further functionalization but less relevant for azetidine substitution.
- The choice of protecting groups and deprotection conditions is critical to maintain the integrity of both the azetidine ring and the pyrazole core.
Summary Table of Key Preparation Parameters
| Parameter | Typical Range / Options | Comments |
|---|---|---|
| Pyrazole core synthesis | Hydrazine hydrate + acetylacetone, acid/neutral | High yield, standard method |
| Amino-protecting groups | Boc, arylsulfonyl, methoxymethyl, benzyl | Protect azetidine N during coupling |
| Coupling solvents | DMF, THF, dioxane | Polar aprotic solvents preferred |
| Coupling temperature | 20–180°C | Microwave irradiation possible |
| Coupling time | 10 min to 24 h | Depends on method and scale |
| Deprotection agents | NaOH, KOH, K2CO3, HCl, TFA | Basic or acidic conditions |
| Deprotection temperature | 20–100°C | ~85°C preferred |
| Deprotection time | 1–24 h | Optimized for complete removal |
| Yields | 50–80% | Good overall |
Q & A
Q. What are the recommended synthetic routes for 1-(azetidin-3-yl)-3,5-dimethyl-1H-pyrazole, and how can reaction conditions be optimized?
The synthesis of pyrazole derivatives typically involves cyclization reactions using hydrazines and diketones. For this compound, a plausible route includes:
Pyrazole Ring Formation : React 1,3-diketones (e.g., 3,5-dimethyl-1-phenyl-1,3-pentanedione) with hydrazine derivatives under reflux in ethanol or THF .
Azetidine Substitution : Introduce the azetidin-3-yl group via nucleophilic substitution or coupling reactions (e.g., using azetidine precursors with bromine/chlorine leaving groups).
Optimization : Monitor reaction progress via TLC or HPLC. Adjust solvent polarity (e.g., DMF for polar intermediates) and temperature (60–80°C) to enhance yield.
Key Reference: Similar methodologies for pyrazole functionalization are detailed in ligand synthesis workflows .
Q. How should researchers characterize the molecular structure of this compound?
Comprehensive characterization requires:
X-ray Crystallography : Resolve the crystal structure using SHELX programs (e.g., SHELXL for refinement) to confirm stereochemistry and bond lengths .
Spectroscopy :
- NMR : Assign peaks for azetidine protons (δ 3.0–4.0 ppm) and pyrazole methyl groups (δ 2.1–2.5 ppm) .
- FT-IR : Identify N–H stretches (~3400 cm⁻¹) and C–N vibrations (~1600 cm⁻¹) .
Mass Spectrometry : Confirm molecular weight via HRMS (ESI+) with <5 ppm error .
Advanced Research Questions
Q. What challenges arise in the crystallographic refinement of this compound, and how can they be addressed?
Key challenges include:
Disorder in Azetidine Rings : Azetidine’s flexibility may cause rotational disorder. Mitigate by collecting low-temperature (100 K) data and using restraints in SHELXL .
Hydrogen Placement : For unresolved H-atoms, apply riding models (C–H 0.93 Å) and refine isotropic displacement parameters .
Validation : Use PLATON/CHECKCIF to flag outliers in bond angles or torsional mismatches .
Q. How can contradictory bioactivity data between in vitro and in vivo studies for this compound be systematically analyzed?
Pharmacokinetic Profiling : Assess bioavailability via LC-MS to detect metabolic degradation (e.g., cytochrome P450 interactions) .
Solubility Optimization : Use co-solvents (e.g., PEG-400) or nanoformulation to improve in vivo efficacy .
Target Validation : Compare in vitro IC₅₀ values with in vivo dose-response curves to identify off-target effects .
Q. What computational approaches are suitable for predicting the reactivity and target interactions of this compound?
Docking Studies : Use AutoDock Vina or Schrödinger Suite to model binding with biological targets (e.g., kinases or GPCRs) .
DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict electrophilic/nucleophilic sites .
MD Simulations : Simulate solvation dynamics in water/octanol to estimate logP and membrane permeability .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
